AKP-11
概要
説明
AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .
科学的研究の応用
AKP-11は、いくつかの分野で有望な応用を有しています。
化学: 研究者は、S1P1モジュレーターとしての役割を探求しています。
生物学: this compoundの細胞プロセスと免疫応答への影響は、現在も活発に研究されています。
医学: 実験的自己免疫性脳脊髄炎(EAE)などの自己免疫疾患の治療に有効である可能性があります。
工業: 工業用途はまだ確立されていませんが、this compoundのユニークな特性は、さらなる調査を必要としています。
作用機序
AKP-11のメカニズムは、S1P1に結合することで、下流シグナル伝達を引き起こします。リンパ球の遊出と免疫応答に影響を与え、その治療効果に貢献しています。
6. 類似の化合物との比較
詳細な比較は少ないですが、this compoundは、S1P1に対する直接的なアゴニスト作用が特徴です。類似の化合物には、FTY720(S1P1を間接的に調節する)やその他のS1P受容体アゴニストなどがあります。
準備方法
合成経路: AKP-11の合成経路には、目的の化合物を得るための特定の化学反応が含まれます。残念ながら、詳細な合成手順は文献では容易に入手できません。
工業生産: this compoundの大規模な工業生産方法に関する情報は限られています。研究努力は、潜在的な治療用途のためにその合成を最適化するために続けられています。
化学反応の分析
AKP-11は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬や条件は明らかにされていません。
類似化合物との比較
While detailed comparisons are scarce, AKP-11 stands out due to its direct S1P1 agonism. Similar compounds include FTY720 (which indirectly modulates S1P1) and other S1P receptor agonists.
生物活性
AKP-11 is a novel compound classified as a sphingosine-1-phosphate receptor 1 (S1P1) agonist, which has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical models, and safety profile based on diverse research findings.
This compound functions primarily through its agonistic action on the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte egress from lymphoid organs, a mechanism that is also implicated in the action of Fingolimod (FTY720), another S1P1 agonist. However, this compound exhibits distinct properties that may offer advantages over FTY720:
- Direct Agonism : Unlike FTY720, the downregulation of S1P1 by this compound does not depend on sphingosine kinase activity, indicating a more direct mechanism of action .
- Reversible Lymphopenia : this compound induces milder and reversible lymphopenia compared to FTY720. This is significant as lymphopenia can lead to increased susceptibility to infections and other complications .
- Cell Signaling Activation : Binding of this compound to S1P1 leads to the internalization of the receptor and activation of intracellular signaling pathways involving AKT and ERKs, which are critical for cell survival and proliferation .
Experimental Autoimmune Encephalomyelitis (EAE)
EAE serves as an established animal model for studying MS. In comparative studies, both this compound and FTY720 were administered orally to EAE models starting at the onset of clinical symptoms. The findings demonstrated:
- Therapeutic Efficacy : Both compounds significantly attenuated clinical symptoms of EAE (p<0.001), indicating their effectiveness in reducing disease severity .
- Dosage Comparison : A dosage of 1.3 mg/kg for this compound was found to be comparably effective to 1 mg/kg of FTY720, suggesting similar therapeutic potentials .
Table 1: Comparative Efficacy of this compound and FTY720
Compound | Dosage (mg/kg) | Efficacy (p-value) | Lymphopenia Severity |
---|---|---|---|
This compound | 1.3 | <0.001 | Mild/Reversible |
FTY720 | 1.0 | <0.001 | Severe |
Safety Profile
The safety profile of this compound appears favorable when compared to FTY720:
- Adverse Effects : While FTY720 is associated with significant adverse effects such as bradycardia and pulmonary vascular leaks, this compound showed negligible effects on heart rate and reduced incidence of lung vascular leaks .
- Reconstitution of Lymphocytes : Following cessation of treatment, lymphocyte levels returned to baseline more rapidly in this compound treated animals compared to those treated with FTY720, suggesting a better tolerability profile .
Case Studies and Research Findings
A series of studies have reinforced the promising biological activity of this compound:
Study Highlights
- Immunomodulatory Activity : In vitro studies demonstrated that this compound effectively modulates immune responses by influencing lymphocyte behavior without inducing severe side effects typical of existing therapies .
- Clinical Implications : Given its favorable safety profile and therapeutic efficacy, this compound presents a viable option for further clinical development targeting MS and potentially other autoimmune disorders .
特性
IUPAC Name |
2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNUTRJSCOJJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。